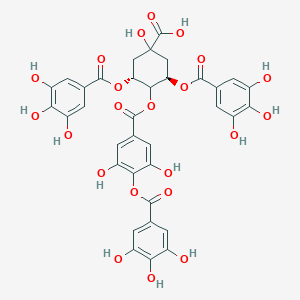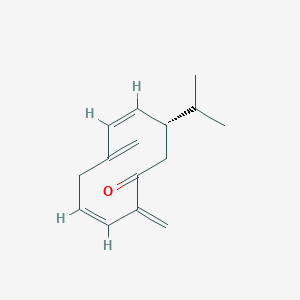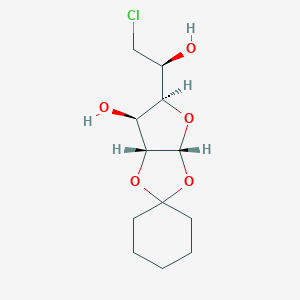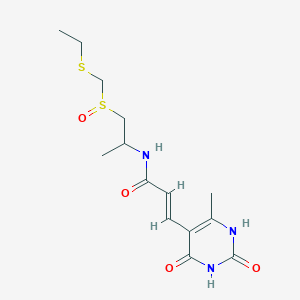
N-isobutyl-2-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isobutyl-2-phenylpropanamide (IBUPAM) is a synthetic compound that belongs to the class of amides. It is widely used in the field of medicinal chemistry due to its potential therapeutic properties. IBUPAM has gained significant attention in recent years due to its various applications in scientific research.
Scientific Research Applications
N-isobutyl-2-phenylpropanamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant activities in animal models. Additionally, N-isobutyl-2-phenylpropanamide has been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression. It has also been studied for its effects on the central nervous system and its potential use as a neuroprotective agent.
Mechanism of Action
The exact mechanism of action of N-isobutyl-2-phenylpropanamide is not fully understood. However, it has been proposed that N-isobutyl-2-phenylpropanamide acts as a modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain. N-isobutyl-2-phenylpropanamide is believed to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-isobutyl-2-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, N-isobutyl-2-phenylpropanamide has been shown to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine. It has also been found to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-isobutyl-2-phenylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to be effective in various animal models, making it a useful tool for studying the central nervous system. However, N-isobutyl-2-phenylpropanamide also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects on other receptors. Additionally, its effects may vary depending on the animal model used and the dosage administered.
Future Directions
There are several future directions for research on N-isobutyl-2-phenylpropanamide. One area of interest is its potential use in the treatment of neuropathic pain. Additionally, N-isobutyl-2-phenylpropanamide may have applications in the treatment of anxiety and depression. Further research is needed to fully understand its mechanism of action and to investigate its potential off-target effects. Additionally, the development of more selective compounds based on N-isobutyl-2-phenylpropanamide may lead to the discovery of new therapeutic agents for various neurological disorders.
Conclusion:
In conclusion, N-Isobutyl-2-phenylpropanamide is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic properties. It has been extensively studied for its effects on the central nervous system and its potential use as a therapeutic agent. N-isobutyl-2-phenylpropanamide has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand its mechanism of action and to investigate its potential therapeutic applications.
Synthesis Methods
N-isobutyl-2-phenylpropanamide can be synthesized through a multi-step process starting from commercially available materials. The synthesis involves the condensation of isobutyryl chloride and benzylamine, followed by reduction with sodium borohydride. The final product, N-isobutyl-2-phenylpropanamide, is obtained after purification through recrystallization.
properties
Product Name |
N-isobutyl-2-phenylpropanamide |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-phenylpropanamide |
InChI |
InChI=1S/C13H19NO/c1-10(2)9-14-13(15)11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,14,15) |
InChI Key |
ROIMNKGFRQUDBH-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C(C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CNC(=O)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)






![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)

